gamma-Caprolactone (CAS: 695-06-7) is a 5-membered cyclic ester (lactone) characterized by an ethyl substitution at the gamma position. In industrial and laboratory procurement, it is primarily valued as a high-boiling (219°C), polar aprotic solvent and a specialized formulation vehicle. Unlike highly water-miscible lactones, gamma-caprolactone possesses a distinct hydrophobic-hydrophilic balance with an aqueous solubility of approximately 11% w/w . Furthermore, the low ring strain of its 5-membered structure grants it exceptional thermodynamic stability against spontaneous ring-opening polymerization (ROP) [1]. These baseline properties make it a critical material for high-temperature solvent workflows, biphasic emulsion formulations, and controlled co-polymer synthesis where more common lactones fail due to regulatory, solubility, or reactivity constraints.
Attempting to substitute gamma-caprolactone with more common in-class alternatives frequently leads to regulatory bottlenecks, formulation failures, or uncontrolled reactivity. Replacing it with gamma-butyrolactone (GBL) introduces severe procurement and compliance burdens, as GBL is heavily regulated as a DEA List I chemical due to its central nervous system toxicity [1]. If substituted with the popular green solvent gamma-valerolactone (GVL) in biphasic formulations, the system will fail; GVL is highly miscible in water and cannot maintain stable oil droplets for hydrophobic active ingredients, often leading to rapid crystallization [2]. Finally, substituting it with 6- or 7-membered lactones (like epsilon-caprolactone) in high-temperature solvent applications is non-viable, as those larger rings possess high ring strain and will readily undergo unwanted ring-opening polymerization under thermal or catalytic stress [3].
gamma-Butyrolactone (GBL) is a standard polar aprotic solvent with a boiling point of 204°C, but its use is severely restricted as a DEA List I chemical due to its toxicity profile. gamma-Caprolactone serves as a non-regulated, low-toxicity alternative with a higher boiling point of 219°C . This allows for unrestricted procurement and provides a +15°C wider thermal processing window for applications like semiconductor edge bead removal and polyamideimide resin dissolution, entirely bypassing the compliance overhead of GBL[1].
| Evidence Dimension | Regulatory status and Boiling Point |
| Target Compound Data | Non-regulated; Boiling Point 219°C |
| Comparator Or Baseline | gamma-Butyrolactone (GBL) (DEA List I chemical; Boiling Point 204°C) |
| Quantified Difference | Elimination of DEA List I compliance burden; +15°C higher boiling point |
| Conditions | High-temperature solvent processing (e.g., semiconductor coatings, resin manufacture) |
Eliminating DEA List I chemical compliance drastically reduces procurement delays and supply chain risks while improving the thermal processing window.
While gamma-Valerolactone (GVL) is widely used as a green solvent, its high water miscibility causes it to fail in forming stable oil-in-water emulsions for hydrophobic actives. In contrast, gamma-Caprolactone possesses a specific aqueous solubility of approximately 11% w/w and a logP of 0.34 [1]. When used to formulate complex agrochemicals like azoxystrobin, gamma-Caprolactone successfully retains the active ingredient in the oil phase, forming highly stable emulsifiable concentrates (ECs) that remain stable for over 24 hours at a 1:100 dilution, whereas GVL-based mixtures rapidly crystallize or become fully miscible [1].
| Evidence Dimension | Aqueous solubility and Emulsion stability |
| Target Compound Data | ~11% w/w aqueous solubility; forms stable biphasic emulsions (>24h stability at 1:100 dilution) |
| Comparator Or Baseline | gamma-Valerolactone (GVL) (Highly miscible; fails to form stable oil droplets, crystallizes within 48h) |
| Quantified Difference | >24-hour emulsion stability vs. immediate failure/crystallization |
| Conditions | Emulsifiable concentrate (EC) formulation diluted 1:100 in water with hydrophobic actives (e.g., azoxystrobin) |
Ensures formulation integrity for hydrophobic compounds in agricultural and industrial emulsions where highly water-soluble green solvents fail.
In polymer chemistry and solvent applications, the ring size of the lactone dictates its reactivity. epsilon-Caprolactone (a 7-membered ring) has high ring strain and readily undergoes spontaneous or catalyzed ring-opening polymerization (ROP). gamma-Caprolactone, possessing a 5-membered ring, exhibits exceptionally low ring strain and high thermodynamic stability [1]. This makes it highly resistant to homopolymerization under standard conditions. Consequently, it can be used as a stable, non-reactive solvent in environments where epsilon-caprolactone would polymerize, or as a specialized co-monomer to precisely tune the degradation rate and crystallinity of PCL-based copolymers without runaway reactions [1].
| Evidence Dimension | Thermodynamic susceptibility to Ring-Opening Polymerization (ROP) |
| Target Compound Data | High thermodynamic stability (5-membered ring); resists spontaneous homopolymerization |
| Comparator Or Baseline | epsilon-Caprolactone (7-membered ring; high ring strain, readily polymerizes) |
| Quantified Difference | Shift from highly reactive monomer to thermodynamically stable solvent/co-monomer |
| Conditions | Standard catalytic or thermal ring-opening polymerization conditions |
Allows the compound to be used as an inert solvent in reactive environments or as a controlled co-monomer without the risk of unwanted spontaneous polymerization.
Due to its high boiling point (219°C) and non-regulated status, gamma-caprolactone is an ideal drop-in replacement for GBL in formulating stress buffer coatings, edge bead removal (EBR) compositions, and polyamideimide resins [1].
Its unique ~11% w/w water solubility makes it the optimal solvent for formulating hydrophobic active ingredients (like azoxystrobin) into stable oil-in-water emulsions, outperforming highly miscible green solvents like GVL that fail to maintain stable oil droplets [2].
Its thermodynamic stability against homopolymerization allows it to be used as a precise co-monomer in ring-opening polymerization (ROP) with epsilon-caprolactone to tune the molecular weight, crystallinity, and degradation rate of advanced biodegradable polyesters [3].
Irritant